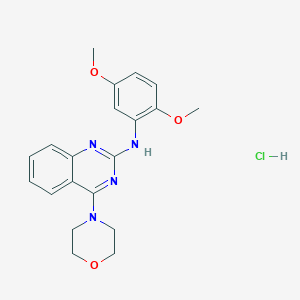
2-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-hydroxy-3-phenyl-1-isoindolinone
説明
2-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-hydroxy-3-phenyl-1-isoindolinone, also known as ABT-639, is a compound that has been extensively researched for its potential therapeutic applications. It belongs to the class of isoindolinone derivatives and has shown promising results in various preclinical studies.
作用機序
2-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-hydroxy-3-phenyl-1-isoindolinone acts as a selective antagonist of the T-type calcium channels, which are involved in the regulation of neuronal excitability and neurotransmitter release. By blocking these channels, this compound reduces the influx of calcium ions into the cells, leading to a decrease in neuronal excitability and neurotransmitter release. This mechanism of action is responsible for the analgesic and anxiolytic effects of this compound.
Biochemical and Physiological Effects:
This compound has been shown to reduce pain and anxiety-like behaviors in animal models. In addition, this compound has also been shown to have anticonvulsant properties, making it a potential candidate for the treatment of epilepsy. This compound has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
実験室実験の利点と制限
The advantages of 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-hydroxy-3-phenyl-1-isoindolinone for lab experiments include its selectivity for T-type calcium channels, which reduces the risk of off-target effects. In addition, this compound has been shown to have good oral bioavailability and a long half-life, making it suitable for chronic dosing studies. The limitations of this compound for lab experiments include its limited solubility in water, which may require the use of organic solvents for administration. In addition, this compound has not yet been tested in human clinical trials, and its safety and efficacy in humans are yet to be determined.
将来の方向性
There are several future directions for the research on 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-hydroxy-3-phenyl-1-isoindolinone. Firstly, further preclinical studies are needed to determine the safety and efficacy of this compound in different animal models. Secondly, clinical trials are needed to determine the safety and efficacy of this compound in humans. Thirdly, the potential therapeutic applications of this compound in other diseases such as epilepsy and Parkinson's disease need to be explored. Fourthly, the development of more potent and selective T-type calcium channel antagonists based on the structure of this compound could lead to the discovery of novel drugs for the treatment of chronic pain and anxiety disorders.
Conclusion:
This compound is a compound that has shown promising results in preclinical studies for its potential therapeutic applications in chronic pain, anxiety, and epilepsy. Its selective antagonism of T-type calcium channels makes it a potential candidate for the development of novel drugs for the treatment of these diseases. Further research is needed to determine the safety and efficacy of this compound in humans and to explore its potential therapeutic applications in other diseases.
科学的研究の応用
2-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-hydroxy-3-phenyl-1-isoindolinone has been extensively studied for its potential therapeutic applications in various diseases such as chronic pain, anxiety, and depression. In preclinical studies, this compound has shown to be a selective antagonist of the T-type calcium channels, which are involved in the regulation of neuronal excitability and neurotransmitter release. This compound has been shown to reduce pain and anxiety-like behaviors in animal models, making it a potential candidate for the treatment of chronic pain and anxiety disorders.
特性
IUPAC Name |
2-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-hydroxy-3-phenylisoindol-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17NO4/c24-21-17-8-4-5-9-18(17)22(25,15-6-2-1-3-7-15)23(21)16-10-11-19-20(14-16)27-13-12-26-19/h1-11,14,25H,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTBSZDSPIORCQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)N3C(=O)C4=CC=CC=C4C3(C5=CC=CC=C5)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![ethyl 4-{[5-(3-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}-1-piperazinecarboxylate](/img/structure/B4200654.png)
![2-[(4-bromobenzyl)thio]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B4200670.png)
![N-(2-ethylphenyl)-5-[(phenylthio)methyl]-2-furamide](/img/structure/B4200674.png)
![4-[(2-chlorobenzyl)(methylsulfonyl)amino]-N-(1-phenylethyl)benzamide](/img/structure/B4200680.png)
![4-[(2-bromobenzyl)oxy]-3-methoxybenzonitrile](/img/structure/B4200682.png)
![3-(3-bromophenyl)-N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-4,5-dihydro-5-isoxazolecarboxamide](/img/structure/B4200685.png)
amino]-4-methoxy-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B4200687.png)
![2-[(2-bromobenzyl)oxy]-3-methoxybenzonitrile](/img/structure/B4200693.png)

![6-({[3-{[(5-chloro-2-methylphenyl)amino]carbonyl}-4-(4-morpholinyl)phenyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B4200718.png)
![ethyl 4-(2,5-dimethylphenyl)-6-{[(2-furylmethyl)thio]methyl}-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4200721.png)
![2-{[(2-tert-butylphenoxy)acetyl]amino}-4,5-dimethoxybenzoic acid](/img/structure/B4200730.png)
![N-[4-({4-[4-nitro-3-(4-phenyl-1-piperazinyl)phenyl]-1-piperazinyl}sulfonyl)phenyl]acetamide](/img/structure/B4200738.png)
